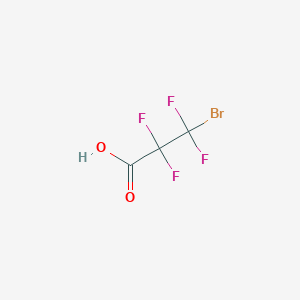







|
REACTION_CXSMILES
|
[Br:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4](O)=[O:5].C1(C(Cl)(Cl)[Cl:18])C=CC=CC=1>>[Br:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([Cl:18])=[O:5]
|


|
Name
|
|
|
Quantity
|
375.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(C(=O)O)(F)F)(F)F
|
|
Name
|
ferric chloride
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
488.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
crude product was removed
|
|
Type
|
DISTILLATION
|
|
Details
|
Redistillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(C(=O)Cl)(F)F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 287.9 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |